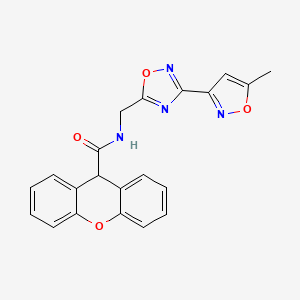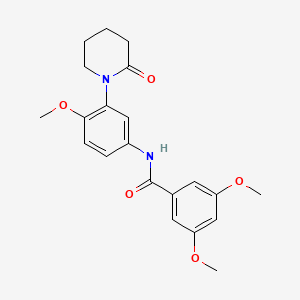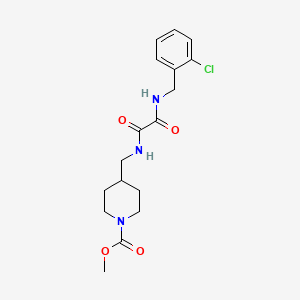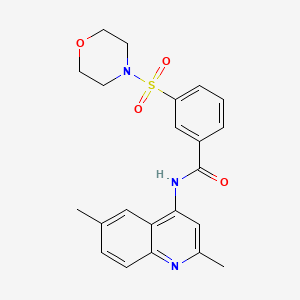
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors.
Mecanismo De Acción
DMQX binds to the ligand-binding domain of AMPA receptors, which prevents the binding of glutamate. This results in the inhibition of ion channel opening, which reduces the influx of calcium ions into the postsynaptic neuron. The inhibition of calcium influx can lead to a decrease in synaptic plasticity, which affects learning and memory processes.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. In animal studies, DMQX has been found to reduce seizure activity and to have neuroprotective effects in models of ischemia and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. Additionally, DMQX has been shown to have anti-inflammatory effects in models of acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the function of these receptors. DMQX is also commercially available, which makes it easily accessible to researchers. However, DMQX has some limitations for lab experiments. It has a relatively short half-life, which means that repeated dosing may be required to maintain its effects. Additionally, DMQX has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of DMQX in scientific research. One potential area of research is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMQX could be used to study the effects of AMPA receptor blockade on disease progression and to identify potential therapeutic targets. Another area of research is the development of novel AMPA receptor antagonists that have improved pharmacokinetic properties and selectivity. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of DMQX involves the reaction of 2,6-dimethylquinoline with 4-bromoaniline to form 2,6-dimethylquinolin-4-yl-4-bromoaniline. The intermediate is then reacted with morpholine-4-sulfonamide to form the final product, N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide. The synthesis method of DMQX has been well-established, and the compound is commercially available.
Aplicaciones Científicas De Investigación
DMQX has been widely used in scientific research as a tool to study the function of AMPA receptors. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. DMQX is a non-competitive antagonist of AMPA receptors, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the function of AMPA receptors, DMQX can help researchers understand the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQRWISRGNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

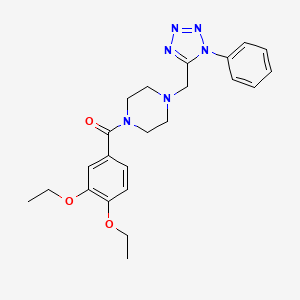
![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
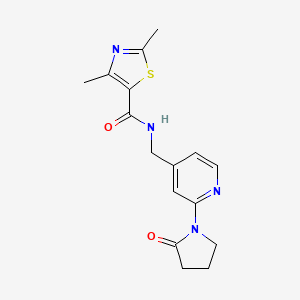
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
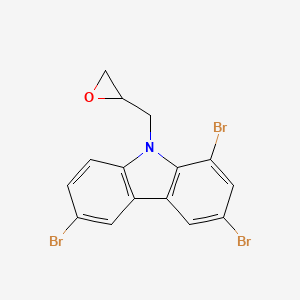
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)

![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)

